molecular formula C19H20N2O5S B2774282 Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-71-2

Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2774282
CAS No.: 887893-71-2
M. Wt: 388.44
InChI Key: FFBXBNQVVXAUKA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetyl group, a methoxy group, a benzamido group, and a carboxylate group. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure includes a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often of interest in medicinal chemistry due to their potential biological activities .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the carboxylate group could participate in esterification or amidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy and carboxylate groups could impact the compound’s solubility .

Scientific Research Applications

Anti-Inflammatory Agents

Research has explored the synthesis of novel molecules with potential anti-inflammatory properties. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, has been synthesized as part of a program targeting new anti-inflammatory agents. This underscores the relevance of similar compounds in the quest for effective anti-inflammatory solutions (Moloney, 2001).

Neuroleptic Agents

Substituted 6-methoxysalicylamides, synthesized from related benzamides, have shown potent antidopaminergic properties, indicating their potential as neuroleptic agents. This highlights the importance of methoxybenzamido derivatives in the development of medications for neurological disorders (de Paulis et al., 1985).

Heterocyclic Chemistry

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showcases the role of methyl 6-acetyl-2-(4-methoxybenzamido) derivatives in the expansion of heterocyclic chemistry, offering new avenues for the development of therapeutically relevant molecules (Bakhite et al., 2005).

Insecticidal Applications

The synthesis and investigation of pyridine derivatives against cowpea aphid highlight the potential of these compounds in the development of new insecticides, demonstrating their importance in agricultural sciences and pest management strategies (Bakhite et al., 2014).

Antioxidant Properties

Research into the Maillard reaction of 5-methoxytryptamine with food flavors to produce 6-methoxytetrahydro-β-carbolines investigates their in vitro antioxidant and cytotoxicity properties. This demonstrates the potential of methyl 6-acetyl-2-(4-methoxybenzamido) derivatives in contributing to the understanding of antioxidant mechanisms and their implications in food chemistry and health (Goh et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Based on the compound’s structure, it could potentially interact with various enzymes or receptors .

Future Directions

Future research could focus on elucidating the compound’s synthesis, properties, and potential biological activities. Additionally, studies could investigate the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-11(22)21-9-8-14-15(10-21)27-18(16(14)19(24)26-3)20-17(23)12-4-6-13(25-2)7-5-12/h4-7H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBXBNQVVXAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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